1-Butyl-3-methylimidazolium dicyanamide

説明

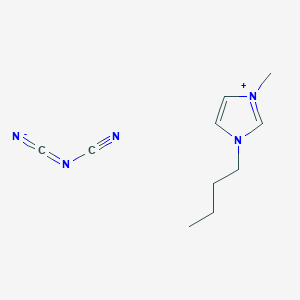

Structure

2D Structure

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2N3/c1-3-4-5-10-7-6-9(2)8-10;3-1-5-2-4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVTHOGIQHZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047910 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448245-52-1 | |

| Record name | 1-Butyl-3-methylimidazolium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

1-Butyl-3-methylimidazolium dicyanamide can be synthesized through anion exchange reactions. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium dicyanamide in an aqueous solution. The reaction is typically carried out at room temperature, and the product is purified through extraction and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

化学反応の分析

1-Butyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced species.

Substitution: It can participate in substitution reactions where the dicyanamide anion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic species for substitution reactions.

科学的研究の応用

Green Chemistry

BMIM-DCA serves as an environmentally friendly solvent alternative in chemical reactions. Its use in green chemistry aims to reduce waste and energy consumption. The following table summarizes its applications in this field:

| Application | Description |

|---|---|

| Solvent for Reactions | Acts as a medium for various organic reactions, enhancing yields and selectivity. |

| Catalyst Support | Used in catalytic processes, improving efficiency and reducing by-products. |

| Waste Reduction | Minimizes hazardous waste compared to conventional solvents. |

Electrochemistry

In electrochemistry, BMIM-DCA is utilized in the development of advanced energy storage systems such as batteries and supercapacitors. Its properties contribute to improved performance metrics:

| Feature | Details |

|---|---|

| Ionic Conductivity | High ionic conductivity enhances charge transport in electrochemical devices. |

| Thermal Stability | Maintains performance under varying temperature conditions, crucial for battery life. |

| Energy Density | Demonstrates significant improvements in energy density compared to traditional electrolytes. |

Biomass Processing

BMIM-DCA plays a pivotal role in biomass processing, particularly in the extraction and conversion of biomass into biofuels. Key applications include:

- Extraction of Oils : Facilitates the extraction of lipids from algae and other biomass sources.

- Conversion Processes : Enhances the efficiency of converting lignocellulosic materials into fermentable sugars.

Case Study: Biomass Conversion

A study demonstrated that using BMIM-DCA significantly increased the yield of fermentable sugars from agricultural residues compared to conventional solvents, highlighting its effectiveness in sustainable energy production .

Separation Technologies

BMIM-DCA is extensively used in separation technologies, particularly liquid-liquid extraction processes:

Case Study: Metal Ion Recovery

Research indicated that membranes impregnated with BMIM-DCA exhibited enhanced removal rates for heavy metals from contaminated water sources, demonstrating its potential for environmental remediation .

Pharmaceutical Applications

In pharmaceuticals, BMIM-DCA is explored for its ability to improve the solubility and bioavailability of drugs:

- Drug Formulation : Enhances the solubility of poorly soluble drugs, leading to better therapeutic outcomes.

- Stability Improvement : Provides a stable medium for drug formulations, prolonging shelf life.

Case Study: Drug Solubility Enhancement

A study showcased that incorporating BMIM-DCA into formulations significantly improved the solubility of a poorly soluble antibiotic, resulting in higher plasma concentrations in animal models .

Additional Applications

Other notable applications of BMIM-DCA include:

作用機序

The mechanism of action of 1-Butyl-3-methylimidazolium dicyanamide involves its interaction with various molecular targets and pathways. Its ionic nature allows it to interact with charged species, facilitating reactions and processes. The compound’s high thermal stability and solubility enable it to function effectively under a wide range of conditions . The specific molecular targets and pathways depend on the application and the environment in which the compound is used .

類似化合物との比較

Table 1: Thermophysical Properties of [BMIM][DCA] and Analogous ILs at 298 K

Key Findings :

- Viscosity : [BMIM][DCA] exhibits lower viscosity than [BMIM][BF₄] and [BMIM][TfO], attributed to the smaller molar volume and weaker hydrogen-bonding capacity of the DCA⁻ anion compared to BF₄⁻ or TfO⁻ .

- Thermal Stability : [BMIM][DCA] is less thermally stable than [BMIM][BF₄] but outperforms pyrrolidinium-based ILs like [BMpyr][DCA] due to the imidazolium cation’s aromatic stabilization .

- Surface Tension : The DCA⁻ anion reduces surface tension compared to bulkier anions like TfO⁻, enhancing wettability in surface-dependent applications .

Solubility and Extraction Efficiency

Table 2: Solubility of Sugars in [BMIM][DCA] vs. Other ILs (mol/kg at 298 K)

| Ionic Liquid | Glucose | Fructose | Sorbitol | |

|---|---|---|---|---|

| [BMIM][DCA] | 0.82 | 1.15 | 0.68 | |

| [EMIM][DCA] | 0.75 | 1.08 | 0.62 | |

| [P₆,₆,₆,₁₄][DCA] | 0.31 | 0.45 | 0.19 |

Key Findings :

- [BMIM][DCA] demonstrates superior sugar solubility compared to phosphonium-based ILs (e.g., [P₆,₆,₆,₁₄][DCA]) due to its higher polarity and stronger hydrogen-bond acceptor ability .

- Compared to [EMIM][DCA], the longer alkyl chain in [BMIM][DCA] improves hydrophobic interactions, enhancing extraction efficiency for non-polar compounds like carotenoids from microalgae .

Interaction with Water

- Hygroscopicity : [BMIM][DCA] absorbs up to 12 wt% water at 298 K, significantly less than hydrophilic ILs like [BMIM][OAc] (30 wt%) but more than [BMIM][TfO] (8 wt%) .

- Viscosity Modulation: Adding 10% water reduces [BMIM][DCA]’s viscosity by 40%, a more pronounced effect than in [BMIM][BF₄] (25% reduction) .

Thermal and Chemical Stability

- Decomposition Pathways: [BMIM][DCA] decomposes at 300°C via cleavage of the C–N bond in the DCA⁻ anion, whereas [BMIM][NO₃] degrades at 220°C due to nitrate anion instability .

生物活性

1-Butyl-3-methylimidazolium dicyanamide (BMIM-DCA) is an ionic liquid that has gained attention for its potential biological activities, including toxicity and interactions with various biological systems. This article reviews the current understanding of BMIM-DCA's biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

BMIM-DCA is characterized by its unique structure, consisting of a butyl and methyl group attached to an imidazolium cation paired with a dicyanamide anion. Its chemical formula is C₇H₁₃N₃, and it is known for its low volatility and high thermal stability, making it suitable for various applications in biochemistry and materials science.

General Toxicity

Research has shown that BMIM-DCA exhibits acute toxicity when administered orally. Specific target organ toxicity has not been fully identified; however, studies indicate significant effects on liver and kidney cells. For instance, in HepG2 cells, exposure to BMIM-DCA resulted in mitochondrial disruption, increased phosphorylation of p53, and modulation of apoptosis-related proteins such as Bcl-2 .

The biological activity of BMIM-DCA appears to be closely linked to its interaction with mitochondrial function. Studies have demonstrated that exposure leads to inhibition of oxidative phosphorylation, which is critical for cellular respiration. This inhibition can trigger apoptosis through pathways involving caspase activation and mitochondrial membrane potential changes .

Hepatotoxicity in Cell Lines

A study focusing on the effects of BMIM-DCA on HepG2 cells revealed that treatment resulted in altered expression of heat shock proteins (HSP70 and HSP90), indicating stress responses at the cellular level. Notably, the study found that the addition of N-acetyl-cysteine could mitigate some toxic effects, suggesting a potential therapeutic avenue for counteracting BMIM-DCA-induced damage .

Environmental Impact

The toxicity of BMIM-DCA extends beyond mammalian systems; it has been shown to affect aquatic organisms as well. For example, studies on marine diatoms indicated that exposure to BMIM-DCA inhibited growth significantly, with EC50 values around 24 mg/L. This suggests potential environmental risks associated with the use of ionic liquids like BMIM-DCA in industrial applications .

Comparative Analysis with Other Ionic Liquids

To better understand the biological activity of BMIM-DCA, it is useful to compare it with other ionic liquids:

| Ionic Liquid | Acute Toxicity | Effects on Cells | Environmental Impact |

|---|---|---|---|

| This compound (BMIM-DCA) | High | Mitochondrial disruption; apoptosis induction | Significant growth inhibition in marine diatoms |

| 1-Ethyl-3-methylimidazolium Dicyanamide (EMIM-DCA) | Moderate | Similar mitochondrial effects reported | Less studied |

| 1-Methyl-4-amino-1,2,4-triazolium Dicyanamide | Low | Minimal cytotoxic effects observed | Negligible impact |

This table illustrates that while BMIM-DCA exhibits significant toxicity compared to some other ionic liquids, its specific mechanisms and environmental impacts warrant further investigation.

Q & A

Q. How is BMIM DCA synthesized and purified for experimental use?

BMIM DCA is typically synthesized via metathesis reactions. For example, BMIM chloride reacts with sodium dicyanamide in aqueous solution, followed by solvent extraction and vacuum drying. Purification involves repeated washing with volatile solvents (e.g., dichloromethane) and vacuum drying at 70°C for 48+ hours to reduce water content below 500 ppm, verified via Karl Fischer titration . Structural validation employs NMR (¹H and ¹³C in deuterated acetone or DMSO) to confirm cation-anion pairing and purity (>98%) .

Q. What solvents are compatible with BMIM DCA for solution-phase experiments?

BMIM DCA is soluble in polar solvents like water, acetone, acetonitrile, and isopropanol but immiscible with non-polar solvents (toluene, heptane). Solubility data from liquid-liquid equilibria studies show its phase behavior in ternary systems (e.g., toluene + heptane) at 313.15–348.15 K, critical for designing biphasic reactions .

Q. What are standard methods to characterize BMIM DCA’s thermophysical properties?

- Density : Measured using pycnometers (accuracy ±0.4%) at 296.15–333.65 K .

- Viscosity : Determined via Anton-Paar rotational viscometers (e.g., 28 cP at 25°C) .

- Conductivity : Reported as 9.53 mS/cm at 20°C using impedance spectroscopy .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations inform BMIM DCA’s reactivity with environmental oxidants?

MD simulations (e.g., using OPLS-AA force fields) model BMIM DCA’s interactions with NO₂ or hypochlorous species. These predict reaction pathways, vibrational modes, and activation energies, validated via experimental spectral analysis (e.g., FTIR/Raman) . Such methods resolve discrepancies between theoretical and observed product distributions .

Q. What contradictions exist in BMIM DCA’s thermal stability data, and how can they be resolved?

Reported decomposition temperatures range from 250–300°C due to impurities (e.g., residual chloride) or experimental conditions. Advanced thermogravimetric analysis (TGA) with isoconversional kinetic modeling (Vyazovkin method) accounts for variable activation energies, distinguishing intrinsic degradation from catalytic effects .

Q. How is BMIM DCA optimized as an electrolyte in lithium isotope separation?

BMIM DCA’s low viscosity and high conductivity enhance lithium ion mobility in electrochemical cells. Studies pair it with LaCl₃ or LiTFSI in non-aqueous systems (e.g., diethyl carbonate), achieving isotopic enrichment (⁶Li/⁷Li) via electromigration. Key parameters include current density optimization and anion-cation coordination analysis via Raman spectroscopy .

Q. What experimental designs mitigate BMIM DCA’s hygroscopicity in electrochemical applications?

Q. How does BMIM DCA influence methane hydrate formation kinetics?

BMIM DCA acts as a dual-function promoter/inhibitor:

- Promotion : At low concentrations (1–5 wt%), it accelerates nucleation via hydrogen bonding with water.

- Inhibition : At higher concentrations (>10 wt%), its chaotropic effect disrupts hydrate lattice stability. Kinetic parameters (e.g., induction time, storage capacity) are quantified using high-pressure autoclaves (3.5–7.1 MPa) and in situ Raman spectroscopy .

Methodological Guidance for Data Contradictions

Q. How to reconcile conflicting solubility data for BMIM DCA in ionic liquid mixtures?

Discrepancies arise from batch-to-batch purity variations (e.g., halide content) or solvent pre-saturation. Standardize protocols:

Q. What statistical approaches resolve variability in BMIM DCA’s transport properties?

Apply multivariable regression to correlate viscosity/density with temperature and impurity levels. For example, the Vogel-Fulcher-Tammann equation models temperature dependence, while outlier rejection (e.g., Grubbs’ test) identifies anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。